Problem: acetonitrile decomposes >2.7V, sulfolane freezes at 27°C. Solution: Ethyl Isopropyl Sulfone (EiPS, MP -8°C, ε=55) offers anodic stability to 3.4V. Key advantages: • Prevents electrolyte freezing in manufacturing/cold start. • Enables 4.5V+ Li-ion operation with reduced cathode decomposition. • High dielectric co-solvent for long cycle life.
Ethyl Isopropyl Sulfone (EiPS) is an asymmetric, linear dialkyl sulfone characterized by its high boiling point (265 °C), low melting point (-8 °C), and profound electrochemical inertness[1]. As a highly polar solvent with a robust dielectric constant (ε = 55), it is primarily procured for advanced energy storage applications, including high-voltage lithium-ion batteries and electric double-layer capacitors (EDLCs) [2]. Unlike conventional carbonate or nitrile solvents, EiPS offers exceptional anodic stability and low reactivity with moisture, making it an ideal foundational solvent or co-solvent for systems subjected to extended thermal and electrochemical stress[3].
Procuring generic sulfones (such as dimethyl sulfone or sulfolane) or standard electrolyte solvents (like acetonitrile or propylene carbonate) as substitutes for EiPS introduces severe operational compromises [1]. Symmetric sulfones possess prohibitively high melting points, remaining solid at room temperature and requiring continuous heating or heavy co-solvent dilution to maintain a liquid state during manufacturing [2]. While cyclic sulfolane is a common industrial alternative, its higher viscosity and near-room-temperature freezing point (~27 °C) limit low-temperature battery performance and complicate filling workflows [3]. Conversely, traditional solvents like acetonitrile offer low viscosity but fail catastrophically under high-voltage (>3.0 V) and high-temperature conditions, undergoing rapid anodic decomposition that destroys cell cycle life [1].
Dimethyl sulfone and diethyl sulfone are crystalline solids at ambient temperature, requiring heating or co-solvents, which may alter electrolyte formulation and processing.
Reported substituent-dependent oxidation stability means cyclopentyl-substituted analogs can exhibit leakage current near 4.9 V vs. Li⁺/Li, while the isopropyl group supports higher stability.
PC-based electrolytes degrade above 2.7–3.0 V via hydrolysis-driven pathways, whereas EiPS resists hydrolysis and may maintain interfacial stability at higher voltages.
The asymmetric combination of ethyl and isopropyl groups on the sulfone core disrupts crystal packing, yielding a liquid state across a much broader temperature range than symmetric or cyclic alternatives [1]. EiPS features a melting point of -8 °C and a boiling point of 265 °C, completely eliminating the room-temperature solidification issues associated with industry-standard sulfolane [2].
| Evidence Dimension | Melting and Boiling Point |
| Target Compound Data | EiPS: m.p. -8 °C, b.p. 265 °C |
| Comparator Or Baseline | Sulfolane: m.p. 27 °C, b.p. 285 °C; Propylene Carbonate: b.p. 242 °C |
| Quantified Difference | 35 °C lower melting point than sulfolane; 23 °C higher boiling point than propylene carbonate. |
| Conditions | Standard atmospheric pressure. |
Allows for room-temperature formulation and filling of cells without heated manufacturing lines, significantly reducing process complexity and energy costs.
In high-voltage EDLC applications, EiPS dramatically outperforms standard acetonitrile (ACN) electrolytes. Under extreme 500-hour floating tests at 3.4 V and elevated temperatures (60 °C), EiPS-based electrolytes retain up to 68% of their initial capacitance, and at 20 °C, they retain 90% capacitance [2]. ACN-based systems degrade rapidly under these conditions due to solvent oxidation [1].
| Evidence Dimension | Capacitance retention under high-voltage stress |
| Target Compound Data | EiPS: 68% retention at 60 °C, 3.4 V after 500 h |
| Comparator Or Baseline | Acetonitrile (ACN): Rapid degradation/failure at >2.7 V and elevated temperatures |
| Quantified Difference | Enables stable operation at 3.4 V, a >0.7 V increase over standard ACN limits. |
| Conditions | 0.5 M TEABF4 electrolyte, 500 h floating test at 3.4 V. |
Justifies the procurement of EiPS for next-generation, high-energy-density supercapacitors that must operate in harsh thermal and high-voltage environments.
EiPS possesses a remarkably high dielectric constant (ε = 55), which strongly supports the dissociation of lithium salts and accelerates Li+ transfer at the electrode-electrolyte interface[1]. When compared to standard linear carbonates like diethyl carbonate (DEC, ε ≈ 3), the addition of EiPS significantly reduces battery impedance and improves capacity retention (from 62.4% to 80.3%) in high-voltage (4.5–4.6 V) LCO/Li cells[1].
| Evidence Dimension | Dielectric Constant (ε) and Capacity Retention |
| Target Compound Data | EiPS: ε = 55; boosts retention to 80.3% at 4.6 V |
| Comparator Or Baseline | Diethyl Carbonate (DEC): ε ≈ 3; baseline retention 62.4% |
| Quantified Difference | >18x higher dielectric constant; ~18% absolute improvement in capacity retention. |
| Conditions | LCO/Li battery cycling at 4.5–4.6 V with 3% EiPS additive vs baseline carbonate electrolyte. |
Proves EiPS is a highly effective additive for stabilizing high-voltage cathode interfaces in advanced Li-ion battery manufacturing.
While sulfones are prized for their electrochemical stability, cyclic variants suffer from high viscosity that impedes ionic mobility. The transition from a cyclic structure (sulfolane) to the linear, asymmetric structure of EiPS results in a notable decrease in molecular viscosity[2]. This structural advantage enhances the ionic conductivity of the formulated electrolyte, ensuring better penetration into thick, porous electrodes[1].
| Evidence Dimension | Molecular Viscosity and Ionic Mobility |
| Target Compound Data | EiPS: Linear asymmetric structure, lower internal friction |
| Comparator Or Baseline | Sulfolane: Cyclic structure, higher viscosity |
| Quantified Difference | Reduced viscosity leading to accelerated Li+ and bulk ion diffusion rates. |
| Conditions | Room temperature rheological and electrochemical impedance testing. |
Enables the formulation of high-stability electrolytes that do not compromise on charge/discharge rate capabilities or electrode wetting.
Where standard acetonitrile fails above 2.7 V or at elevated temperatures, EiPS is the solvent of choice to push operating voltages to 3.4 V, maximizing energy density without sacrificing cycle life [1].
Procured as a high-dielectric co-solvent or additive (e.g., 3% vol) in carbonate-based systems to stabilize the cathode-electrolyte interface and improve capacity retention in 4.5 V+ LCO/Li cells [2].
Selected over sulfolane and symmetric sulfones for devices requiring low-temperature start-up capabilities, leveraging its -8 °C melting point to prevent electrolyte freezing during operation or manufacturing [3].
Utilized as a highly inert, low-vapor-pressure solvent in specialized electrochemical test cells or dye-sensitized solar cells (DSCs) where minimizing solvent evaporation during extended thermal stress is critical [4].
Irritant